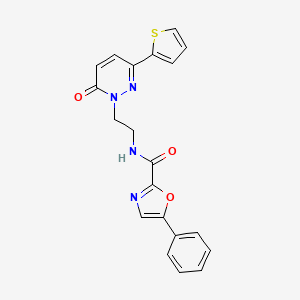

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-5-phenyloxazole-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-5-phenyl-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S/c25-18-9-8-15(17-7-4-12-28-17)23-24(18)11-10-21-19(26)20-22-13-16(27-20)14-5-2-1-3-6-14/h1-9,12-13H,10-11H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPAKOYWOBPRKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-5-phenyloxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyridazine ring fused with a thiophene moiety and an oxazole group, which contributes to its diverse biological activities. The presence of these heterocycles suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that derivatives of this compound exhibit multiple biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various bacterial and fungal strains. For example, studies on related oxazole derivatives demonstrated effective inhibition against Candida albicans and Aspergillus species, with minimum inhibitory concentrations (MIC) ranging from 0.8 to 3.2 µg/ml .

- Anticancer Properties : The thiophene and pyridazine components are known for their anticancer potential. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, suggesting that the compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction.

- Anti-inflammatory Effects : The oxazole moiety has been linked to anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines. This makes the compound a candidate for treating inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by mimicking natural substrates, thereby blocking pathways involved in disease progression.

- Receptor Modulation : The structural features allow for potential binding to various receptors, influencing cellular signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds found that derivatives exhibited varying degrees of activity against several pathogens. For instance, the following table summarizes the MIC values for selected compounds:

| Compound | Candida albicans | Aspergillus niger | Staphylococcus aureus |

|---|---|---|---|

| 11 | 1.6 µg/ml | 1.6 µg/ml | 3.2 µg/ml |

| 12 | 0.8 µg/ml | 0.8 µg/ml | 1.6 µg/ml |

These findings highlight the potential of this class of compounds in developing new antimicrobial agents .

Anticancer Activity

In vitro studies on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) showed that certain derivatives increased cell viability at lower concentrations while inducing cytotoxic effects at higher doses. The following table summarizes the cytotoxicity results:

| Dose (µM) | A549 Cell Viability (%) | HepG2 Cell Viability (%) |

|---|---|---|

| 200 | 68 | 73 |

| 100 | 92 | 79 |

| 50 | 96 | 97 |

These results indicate that while some concentrations promote cell viability, others can significantly reduce it, suggesting a dose-dependent effect that warrants further investigation .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural motifs with several analogs, though key differences influence activity and selectivity:

Key Observations :

- The pyridazinone-oxazole scaffold in the target compound is distinct from quinolone () or indenyl (I13) cores, suggesting divergent target affinities.

- Thiophene substituents are common across analogs but differ in substitution patterns (e.g., bromo vs. methylthio in derivatives), impacting steric and electronic profiles .

Antibacterial Activity

- Derivatives: Piperazinyl quinolones with 5-bromo/methylthio-thiophen-2-yl groups exhibit potent activity against Gram-positive bacteria (e.g., S. aureus MIC: 0.5–2 µg/mL) but reduced efficacy against Gram-negative strains .

- Target Compound: While direct MIC data are unavailable, its pyridazinone-oxazole structure may enhance binding to bacterial topoisomerases or efflux pump inhibitors, akin to quinolones. The phenyloxazole group could improve lipid bilayer penetration compared to simpler thiophene derivatives.

Enzyme Inhibition Potential

- Bb2 (I12) : The diazepane-pyrimidine-thiophene structure in Bb2 suggests activity against central nervous system (CNS) targets, such as GABA receptors, due to conformational flexibility .

- Target Compound: The rigid pyridazinone core may favor binding to metabolic enzymes (e.g., dihydrofolate reductase) over CNS receptors, differentiating it from Bb2.

Physicochemical Properties

- LogP Estimates: The target compound’s LogP is likely higher than ’s sulfonate derivatives (more polar) but lower than I13’s dimethylaminoethyl-indenyl analog (highly lipophilic).

- Solubility: The oxazole carboxamide may confer better aqueous solubility than ’s bromothiophene-quinolones, which require formulation adjuvants .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-5-phenyloxazole-2-carboxamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example:

- Step 1 : Preparation of pyridazine-thiophene intermediates via nucleophilic substitution or cyclocondensation reactions (e.g., refluxing thiophene derivatives with hydrazine analogs) .

- Step 2 : Coupling with oxazole-carboxamide moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .

- Characterization : Intermediates are validated via -/-NMR, IR (e.g., C=O stretch at ~1650–1700 cm), and LC-MS to confirm purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- X-ray crystallography (if crystalline) resolves 3D conformation, as seen in pyridazine analogs with dihedral angles >80° between fused rings .

- NMR spectroscopy : -NMR identifies protons on thiophene (~δ 7.2–7.5 ppm) and pyridazine (δ 6.5–7.0 ppm); -NMR confirms carbonyl groups (δ 160–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 393.43 for CHNOS) .

Q. What preliminary biological activities have been reported for structurally similar compounds?

- Methodological Answer :

- Antimicrobial assays : Disk diffusion or microdilution against Gram+/Gram− bacteria (e.g., S. aureus, E. coli) to determine MIC values .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., GSK-3β) using ATP-competitive binding protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyridazine-thiophene core under varying reaction conditions?

- Methodological Answer :

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency compared to THF .

- Catalyst optimization : Pd(OAc) or CuI improves coupling reactions (e.g., Suzuki-Miyaura for thiophene attachment) .

- Temperature control : Reflux at 80–100°C minimizes side products (e.g., over-oxidized thiophene derivatives) .

- Yield tracking : HPLC with UV detection (λ = 254 nm) monitors reaction progress .

Q. How can contradictions in spectral data (e.g., unexpected -NMR shifts) be resolved?

- Methodological Answer :

- Variable temperature (VT) NMR : Identifies dynamic processes (e.g., rotamers) causing peak splitting .

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, especially in crowded aromatic regions .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .

Q. What strategies are used to study interactions between this compound and biological targets (e.g., kinases)?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) with immobilized targets .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in ATP pockets (e.g., GSK-3β PDB: 1I09) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.